Patented Antiatherosclerotic Indication vs. Unsubstituted Khellin and 7‑Alkyl Analogs
U.S. Patent 4,367,341 [1] explicitly claims 4,9‑dimethoxy‑7‑trifluoromethylfurochromone (the target compound) together with a series of 7‑substituted methoxyfurochromones as novel antiatherosclerotic agents. The patent describes these compounds as khellin analogs useful for reducing serum cholesterol and inhibiting atherosclerosis development. In contrast, the natural product khellin (7‑methyl‑4,9‑dimethoxyfurochromone) is disclosed in earlier art primarily as a coronary vasodilator and smooth‑muscle relaxant, not as an antiatherosclerotic [2]. No comparable antiatherosclerotic patent exists for the 7‑ethyl, 7‑propyl, or 7‑hydroxymethyl congeners.
| Evidence Dimension | Patent-granted therapeutic utility |
|---|---|
| Target Compound Data | Claimed as an antiatherosclerotic agent (U.S. Patent 4,367,341; priority date 1981) |
| Comparator Or Baseline | Khellin (7‑CH₃): originally claimed as coronary vasodilator, not antiatherosclerotic |
| Quantified Difference | Differential patent coverage; target compound has explicit antiatherosclerotic composition-of-matter protection absent for 7‑alkyl analogs |
| Conditions | Legal and scientific selection context |
Why This Matters
For industrial or academic teams pursuing antiatherosclerotic drug discovery, the target compound provides a patent‑anchored starting point that generic khellin cannot offer.
- [1] Upjohn Company. Antiatherosclerotic 7-substituted methoxyfurochromones. U.S. Patent 4,367,341, issued January 4, 1983. View Source
- [2] Upjohn Company. Antiatherosclerotic furochromones. U.S. Patent 4,284,569, issued August 18, 1981. View Source
